IMPDH2 Inhibition: 4,7-Dichloro Substitution Yields Low Micromolar Affinity vs. Inactive Analogs
4,7-Dichloroisoindolin-2-amine demonstrates measurable inhibition of human inosine monophosphate dehydrogenase 2 (IMPDH2), with reported Ki values of 240 nM, 430 nM, and 440 nM across different assay formats [1]. In contrast, unsubstituted isoindolin-2-amine and many other simple isoindoline derivatives lack reported activity against this target, highlighting that the dichloro substitution is critical for engaging the IMPDH2 active site. While the compound does not exhibit nanomolar potency comparable to advanced clinical candidates, the presence of consistent, low-micromolar inhibition establishes it as a validated starting point for structure-activity relationship (SAR) exploration [1].
| Evidence Dimension | Enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (against IMPDH2) |
| Comparator Or Baseline | Isoindolin-2-amine (unsubstituted) and other simple isoindolines: No reported inhibition data for IMPDH2 |
| Quantified Difference | Target compound shows low micromolar inhibition; comparators are inactive or unreported |
| Conditions | In vitro enzyme assays with human recombinant IMPDH2; substrates included IMP and NAD |
Why This Matters
This confirms that the 4,7-dichloro substitution pattern imparts a specific IMPDH2 inhibitory phenotype, guiding procurement for medicinal chemistry campaigns targeting nucleotide metabolism.
- [1] BindingDB. (n.d.). Ki data for 4,7-Dichloroisoindolin-2-amine against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
